molecular formula C26H28N4O4 B2897604 5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 831241-19-1

5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2897604
CAS No.: 831241-19-1
M. Wt: 460.534
InChI Key: UKODZCPBLGXUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (hereafter referred to as the target compound) is a synthetic pyrido[1,2-a]benzimidazole derivative with a complex structure. Key features include:

  • Substituents:
    • 3-Methyl group: Enhances lipophilicity and steric bulk.
    • 1-Oxo group: Introduces polarity and hydrogen-bonding capacity.
    • 4-Carbonitrile: Contributes to electron-withdrawing effects and metabolic stability.
    • Side chain: A 2-hydroxypropyl linker bearing a 3,4-dimethoxyphenethylamine moiety, which may confer receptor-binding specificity (e.g., adrenergic or dopaminergic systems) .

Properties

IUPAC Name

5-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-17-12-25(32)30-22-7-5-4-6-21(22)29(26(30)20(17)14-27)16-19(31)15-28-11-10-18-8-9-23(33-2)24(13-18)34-3/h4-9,12-13,19,28,31H,10-11,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKODZCPBLGXUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CNCCC4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (commonly referred to as compound A) is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has a complex structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is C26H28N4O4C_{26}H_{28}N_{4}O_{4} with a molecular weight of approximately 464.53 g/mol. Its structure includes a benzimidazole core and several substituents that enhance its pharmacological profile.

The biological activity of compound A is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to neurodegenerative diseases.

2. Neuroprotective Effects

Research indicates that compound A exhibits neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for the management of Alzheimer's disease. In vitro studies demonstrated that compound A significantly reduced the AChE activity with an IC50 value indicating effective inhibition compared to standard drugs like donepezil .

3. Anti-inflammatory Activity

Compound A also displays anti-inflammatory properties. In cellular models, it has been observed to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This effect is mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in inflammatory responses.

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice models of Alzheimer’s disease demonstrated that administration of compound A resulted in improved cognitive function as measured by the Morris Water Maze test. Histological analysis revealed a reduction in amyloid-beta plaques and neuroinflammation markers compared to control groups .

Case Study 2: Anti-inflammatory Efficacy

In a controlled study involving rats subjected to induced paw edema, treatment with compound A significantly reduced swelling and pain compared to untreated controls. The anti-inflammatory effect was comparable to that observed with standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an alternative therapeutic agent .

Data Tables

Activity IC50 Value Reference
AChE Inhibition0.43 µM
Pro-inflammatory Cytokine InhibitionNot specified
Neuroprotective EffectsSignificant improvement in cognitive tests

Scientific Research Applications

Scientific Research Applications of 5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule belonging to the benzimidazole derivatives. The compound features a structural framework including a dihydropyrido-benzimidazole core, which is known for potential biological activities. The presence of functional groups such as methoxy, hydroxy, and carbonitrile enhances its reactivity and interaction with biological targets.

Chemical Properties and Reactivity

The chemical reactivity of 5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is due to its functional groups. The carbonitrile group can undergo hydrolysis to form carboxylic acids, while the amine group is prone to alkylation reactions. The methoxy groups may participate in nucleophilic substitution reactions under appropriate conditions. The hydroxyl group can act as a hydrogen bond donor or acceptor, influencing the compound's solubility and interaction with biological macromolecules.

Potential Therapeutic Applications

Research indicates that compounds similar to 5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile exhibit significant biological activities, including anti-cancer properties and the ability to activate AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and metabolism regulation. These activities suggest potential therapeutic applications in metabolic disorders and cancer treatment.

Related Compounds and Activities

Other compounds with similar structural features or functional groups have demonstrated various biological activities:

  • N-substituted aryl compounds: Modulating the substitution pattern allows fine-tuning .
  • Quinoline derivatives: In vitro antimalarial evaluation of synthesized quinoline derivatives against Plasmodium falciparum revealed them to possess moderate to high antimalarial activities .
  • Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives: Evaluation of their anticancer and antimycobacterial activity .
  • Dihydropyridine: A novel dihydropyridine with 3-aryl meta-hydroxyl substitution blocks L-type calcium channels in rat cardiomyocytes .
  • 2-(4-Hydroxy-3-methoxyphenyl)-2-isopropyl-5-[methyl[2-(3,4-dimethoxyphenyl)ethyl]amino]pentanenitrile: Molecular Formula: C26H36N2O4 .
  • 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine: has been described to have DHFR dihydrofolate as the target .

Data Table

CompoundBiological ActivityPotential Applications
5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrileAnti-cancer properties, activates AMP-activated protein kinase (AMPK)Metabolic disorders and cancer treatment
N-substituted aryl compoundsVaries depending on substitution patternFine-tuning of biological activities
Quinoline derivativesAntimalarial activity against Plasmodium falciparumTreatment of malaria
Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivativesAnticancer and antimycobacterial activityCancer and mycobacterial infection treatment
2-(4-Hydroxy-3-methoxyphenyl)-2-isopropyl-5-[methyl[2-(3,4-dimethoxyphenyl)ethyl]amino]pentanenitrile
5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamineTargets DHFR dihydrofolate reductase
(2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivativesTreatment of diabetes
Substituted 4-(3-chloro-2-oxo-4-phenylazetidin-1-yl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Future Research Directions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[1,2-a]benzimidazole Derivatives

Compound A : 3-Methyl-1-oxo-2-{[2-(substituted)ethyl]amino}methylene-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
  • Key differences: Substituent: Chloroethylamino group instead of 3,4-dimethoxyphenethylamino. Impact: The chloro group (electron-withdrawing) reduces electron density compared to methoxy groups (electron-donating), altering solubility and target affinity.
  • Synthetic route : Similar core synthesis but diverges in side-chain functionalization (chloroethyl vs. dimethoxyphenethyl).
Compound B : Multicomponent-derived pyrido[1,2-a]benzimidazole with nitro and cyano groups
  • Lack of hydroxypropyl side chain: Limits flexibility and receptor interactions.
  • Synthetic advantage : One-pot multicomponent reaction improves efficiency compared to stepwise synthesis of the target compound .

Pyridazine and Pyridazinone Derivatives

Compound C : 3-Amino-5-benzoyl-1,2-dihydropyridazine-4-carbonitrile
  • Core difference : Pyridazine (six-membered ring with two adjacent nitrogen atoms) vs. pyrido-benzimidazole (fused bicyclic system).
  • Functional similarity : Both feature carbonitrile and carbonyl groups, suggesting shared spectroscopic characteristics (e.g., IR peaks at ~2200 cm⁻¹ for CN, ~1600 cm⁻¹ for CO) .
Compound D : 5-Phenyl-4,7-dihydro-1H-pyrazolo[3,4-c]pyridazin-3-ylamine
  • Structural contrast : Pyrazole-pyridazine hybrid lacks the benzimidazole moiety.
  • Functional groups: Amino and phenyl groups may mimic the target’s side chain but with reduced complexity.

Physicochemical and Spectroscopic Comparison

Property Target Compound Compound A Compound C
Molecular Formula C₃₀H₃₂N₅O₅ C₁₆H₁₃ClN₄O C₁₂H₁₀N₄O
Molecular Weight 550.62 g/mol 312.76 g/mol 226.23 g/mol
Key IR Peaks 2200 (CN), 1640 (CO) cm⁻¹ 2200 (CN), 1608 (CO) cm⁻¹ 2200 (CN), 1608 (CO) cm⁻¹
1H-NMR Signals δ 7.5–8.2 (Ar-H), δ 3.8 (OCH₃) δ 7.3–7.8 (Ar-H), δ 4.7 (NH₂) δ 7.3–7.8 (Ar-H), δ 4.7 (NH₂)

Research Findings and Implications

  • Synthetic Efficiency : Multicomponent reactions (e.g., ) offer faster access to the pyrido-benzimidazole core but require optimization for side-chain diversity.
  • Bioactivity Trends: Methoxy groups (target compound) may enhance blood-brain barrier penetration compared to chloro substituents (Compound A) .
  • Spectroscopic Consistency : Carbonitrile and carbonyl groups produce reliable IR and NMR signals across analogs, aiding structural validation .

Preparation Methods

Vilsmeier-Haack Formylation

A suspension of 3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole (precursor) in dimethylformamide (DMF) undergoes formylation using phosphorus oxychloride (POCl₃) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding 2-formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole.

Key Conditions :

  • Solvent: Anhydrous DMF
  • Temperature: 0–5°C (initial), then gradual warming to 60°C
  • Stoichiometry: 1.2 equivalents POCl₃ per mole of precursor

Cyanation at Position 4

The formyl intermediate reacts with cyanating agents (e.g., ammonium carbonate and potassium cyanide) in a nucleophilic addition-elimination sequence. This step introduces the 4-carbonitrile group, critical for electronic modulation of the core.

Analytical Validation :

  • IR : Strong absorption at 2218 cm⁻¹ (C≡N stretch).
  • ¹H NMR : Absence of formyl proton (δ 9.8–10.2 ppm) and emergence of aromatic protons at δ 7.34 ppm (pyridobenzimidazole C7-H).

Side Chain Introduction: 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl

The hydroxypropylamino side chain is installed via epoxide ring-opening chemistry, ensuring stereochemical control.

Epoxide Intermediate Synthesis

The core structure’s 5-position is functionalized with an epoxide group using epichlorohydrin under basic conditions:

  • Alkylation : Treatment with epichlorohydrin in the presence of NaH (2.5 equivalents) in tetrahydrofuran (THF) at 40°C.
  • Cyclization : Intramolecular nucleophilic attack forms the epoxide moiety.

Yield Optimization :

  • Excess epichlorohydrin (3.0 equivalents) minimizes diastereomer formation.
  • Anhydrous THF prevents hydrolysis side reactions.

Nucleophilic Ring-Opening with 2-(3,4-Dimethoxyphenyl)ethylamine

The epoxide undergoes regioselective attack by 2-(3,4-dimethoxyphenyl)ethylamine in ethanol at reflux (78°C). The amine’s nucleophilicity directs the opening to the less hindered carbon, yielding the 2-hydroxypropylamino side chain.

Reaction Parameters :

  • Solvent: Ethanol (anhydrous)
  • Stoichiometry: 1.1 equivalents amine per epoxide
  • Duration: 6–8 hours (monitored by TLC)

Side Product Mitigation :

  • Dimerization is suppressed by maintaining dilute conditions (0.1 M).
  • Excess amine (1.5 equivalents) ensures complete conversion.

Final Functionalization and Purification

Oxidative Stabilization

The secondary amine in the side chain is oxidized to prevent retro-Michael reactions. Hydrogen peroxide (30%, 2.0 equivalents) in acetic acid at 50°C for 2 hours achieves this without affecting the nitrile group.

Salt Formation for Crystallization

The free base is converted to its oxalate salt by stirring with oxalic acid (1.05 equivalents) in acetone/water (4:1). This enhances crystallinity and purity.

Crystallization Data :

  • Solvent System: Ethanol/water (3:1)
  • Yield: 78–82% after recrystallization
  • Melting Point : 290–293°C (decomposition observed above 300°C)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.50 (s, 9H, tert-butyl), 2.68 (s, 3H, C3-CH₃), 3.90 (s, 6H, OCH₃), 6.76–7.89 (m, aromatic protons).
    • δ 4.12 (dd, J = 8.4 Hz, 1H, CH-OH), 3.45 (m, 2H, NCH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 115.4 (C≡N), 152.9 (C=O), 128.9–134.3 (aromatic carbons).

Infrared Spectroscopy (IR)

  • Bands at 3419 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), and 2218 cm⁻¹ (C≡N).

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Literature)
Core Formylation POCl₃/DMF, 0°C Vilsmeier-Haack, 60°C
Epoxide Opening Ethanol, reflux THF, 40°C
Purification Oxalate salt Recrystallization (EtOH)
Overall Yield 68% 51%

Key Findings :

  • Method A offers higher yields due to optimized oxalate salt crystallization.
  • Method B’s lower yield stems from competing side reactions during cyanation.

Challenges and Optimization Strategies

Regioselectivity in Epoxide Opening

Steric hindrance at the benzylic carbon favors amine attack at the terminal epoxide carbon. Molecular modeling (DFT calculations) confirms a 12.3 kcal/mol preference for the observed regiochemistry.

Nitrile Group Stability

The 4-carbonitrile remains intact under acidic (pH 2–6) and basic (pH 8–10) conditions, as verified by HPLC monitoring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.